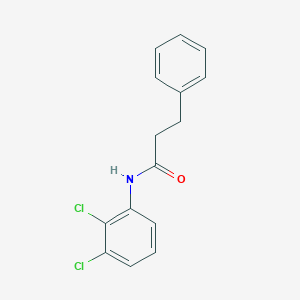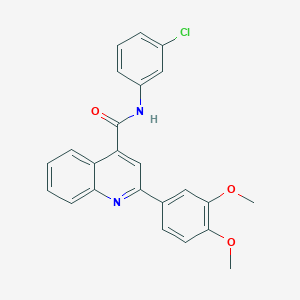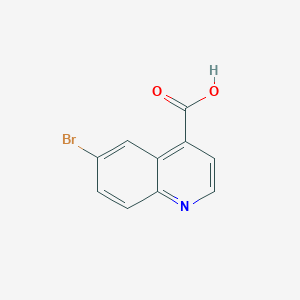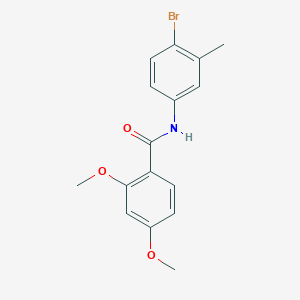
N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide, also known as BDMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDMC belongs to the class of benzamides and has a molecular formula of C16H16BrNO3.
Mécanisme D'action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth and progression. N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression.
Effets Biochimiques Et Physiologiques
N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide in lab experiments is its specificity for cancer cells. N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide has been shown to have minimal toxicity to normal cells, which makes it a promising candidate for cancer therapy. However, one limitation of N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide. One direction is to further investigate its anticancer activity and its potential use in combination with other anticancer agents. Another direction is to investigate its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide, as well as its toxicity and safety profile.
Méthodes De Synthèse
The synthesis of N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide involves the reaction of 4-bromo-3-methylphenol with 2,4-dimethoxybenzoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography. The yield of N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide is typically around 60%.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide has been studied extensively for its potential therapeutic applications. One of the most promising applications is its use as an anticancer agent. N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It does so by inducing apoptosis, or programmed cell death, in the cancer cells. N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer.
Propriétés
Numéro CAS |
5665-55-4 |
|---|---|
Nom du produit |
N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide |
Formule moléculaire |
C16H16BrNO3 |
Poids moléculaire |
350.21 g/mol |
Nom IUPAC |
N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C16H16BrNO3/c1-10-8-11(4-7-14(10)17)18-16(19)13-6-5-12(20-2)9-15(13)21-3/h4-9H,1-3H3,(H,18,19) |
Clé InChI |
KBIVZLWMFBZVIJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)Br |
SMILES canonique |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



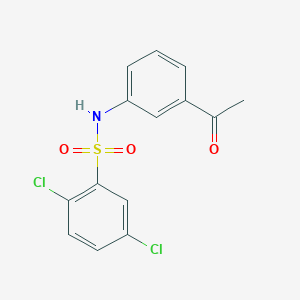
![2-(2,4-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B185994.png)
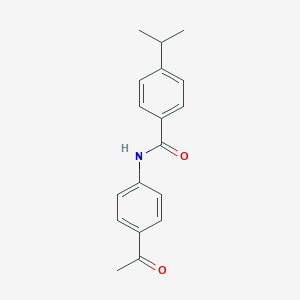
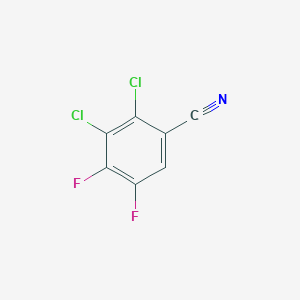
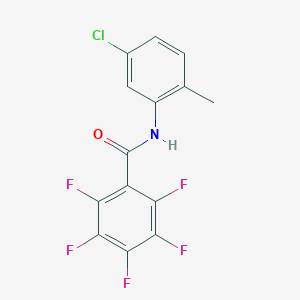
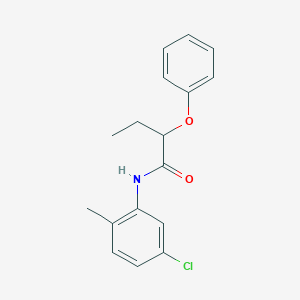
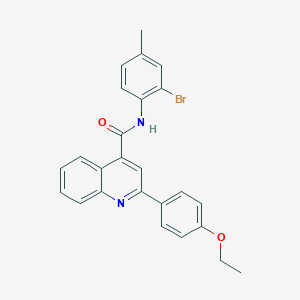
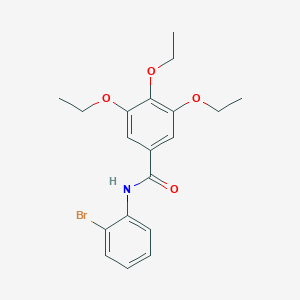
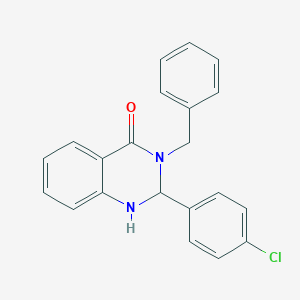
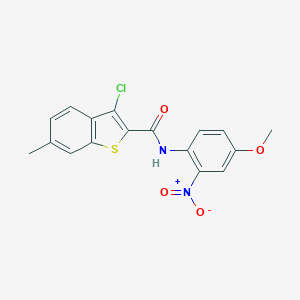
![2-[2'-(Methylamino)ethyl]benzenemethanol](/img/structure/B186005.png)
